molecular formula C16H29N3O3 B7914952 3-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester

3-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7914952
M. Wt: 311.42 g/mol
InChI Key: AITCCNADPFYHEV-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features The compound 3-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1353952-64-3) features a piperidine core substituted with a tert-butyl ester group at the 1-position and a cyclopropyl-amino-acetyl-methyl moiety at the 3-position . The tert-butyl ester acts as a protective group, enhancing stability during synthetic processes, while the cyclopropyl ring introduces conformational rigidity. The amino-acetyl group provides a reactive site for further functionalization, making this compound a versatile intermediate in pharmaceutical synthesis, particularly for targeting enzymes or receptors requiring specific stereoelectronic interactions.

Protection: Introduction of the tert-butyl ester via nucleophilic substitution or esterification.

Functionalization: Coupling of the cyclopropyl-amino-acetyl group through amide bond formation.

Deprotection: Removal of the tert-butyl group under acidic conditions (e.g., trifluoroacetic acid) for downstream applications .

Properties

IUPAC Name

tert-butyl 3-[[(2-aminoacetyl)-cyclopropylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O3/c1-16(2,3)22-15(21)18-8-4-5-12(10-18)11-19(13-6-7-13)14(20)9-17/h12-13H,4-11,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITCCNADPFYHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CN(C2CC2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester, often referred to as a piperidine derivative, is a compound of significant interest in medicinal chemistry. Its complex structure, which includes a piperidine ring, an amino-acetyl group, and a cyclopropyl amino substituent, suggests potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H29N3O3
  • Molecular Weight : 311.42 g/mol
  • Structure : The compound features a tert-butyl ester group which enhances its lipophilicity, potentially improving its bioavailability.

Biological Activity

Research indicates that this compound exhibits notable biological activity through various mechanisms:

  • Antitumor Activity : Preliminary studies suggest that derivatives of piperidine compounds can inhibit cancer cell proliferation. For instance, in vitro tests have shown that related compounds demonstrate cytotoxic effects against different cancer cell lines including HeLa (cervical carcinoma) and L1210 (murine leukemia) cells .
  • Neuroprotective Effects : The structural features of this compound imply potential interaction with neurotransmitter systems. Compounds with similar structures have been studied for their ability to modulate neuroprotective pathways, suggesting that this compound may also exhibit neuroprotective properties .
  • Enzyme Inhibition : The presence of an amide bond in the structure allows for interactions with various enzymes. Research has shown that similar compounds can act as inhibitors for certain kinases and proteases, which are crucial in cancer progression and other diseases .

The biological activity of this compound is likely mediated through several mechanisms:

  • Receptor Binding : The compound may bind to specific receptors involved in cell signaling pathways, influencing cellular responses.
  • Modulation of Enzyme Activity : By interacting with enzymes such as kinases or proteases, the compound could inhibit pathways that lead to tumor growth or neurodegeneration.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by activating intrinsic pathways.

Comparative Analysis

A comparative analysis with structurally similar compounds can provide insights into the unique biological activities of this piperidine derivative. The following table summarizes key comparisons:

Compound NameMolecular FormulaNotable Activity
4-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acidC16H29N3O3Potential antitumor activity
(S)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl esterC15H27N3O3Neuroprotective effects
1-Piperidinecarboxylic acid, 4-[[(2-aminoacetyl)cyclopropylamino]methyl]-C16H29N3O3Enzyme inhibition

Case Studies

Several studies have investigated the biological activity of similar piperidine derivatives:

  • Anticancer Studies : A study published in the Journal of Medicinal Chemistry explored the antiproliferative effects of piperidine derivatives on various cancer cell lines. Compounds with similar structural motifs displayed IC50 values indicating significant cytotoxicity against HeLa and L1210 cells .
  • Neuroprotective Research : Research conducted by Passarella et al. demonstrated that certain piperidine derivatives could protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases .

Comparison with Similar Compounds

Physicochemical Properties

  • Molecular Weight : Estimated ~340–360 g/mol (based on structural analogs).
  • Solubility: Likely moderate in polar aprotic solvents (e.g., DMF, DMSO) due to the tert-butyl ester and polar amino groups.
  • Stability : The tert-butyl ester confers resistance to basic conditions but is labile under strong acids .

The following table compares structural analogs, focusing on substituents, molecular weight (MW), functional groups, and applications:

Compound Name (CAS) Key Substituents MW (g/mol) Functional Groups Applications/Notes
Target Compound (1353952-64-3) Cyclopropyl-amino-acetyl-methyl ~340–360 Tert-butyl ester, amine, amide Intermediate for bioactive molecules; rigidity enhances target selectivity.
tert-Butyl 3-[(4-aminoanilino)methyl]piperidine-1-carboxylate (1159976-35-8) 4-Aminophenyl-methyl ~320–340 Aromatic amine, tert-butyl ester Potential use in dye synthesis or as a coupling agent for aromatic systems.
(S)-3-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylate (864754-29-0) Branched amino acid chain 299.41 Chiral centers, tert-butyl ester Chiral drug intermediate; stereochemistry critical for biological activity.
3-(2-Cyano-acetyl)-piperidine-1-carboxylate (842112-53-2) Cyano-acetyl ~280–300 Cyano, tert-butyl ester Electron-withdrawing cyano group enhances reactivity in nucleophilic additions.
4-[4-[6-Amino-5-[(R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]pyrazol-1-yl]piperidine-1-carboxylate (877399-51-4) Halogenated aryl, pyrazole-pyridine 550.45 Halogens, tert-butyl ester High MW limits bioavailability; halogens improve binding affinity but raise toxicity concerns.
Key Comparative Insights:

Functional Group Diversity: The target compound’s cyclopropyl-amino-acetyl group balances rigidity and reactivity, ideal for selective interactions. In contrast, CAS 842112-53-2’s cyano group offers electronic activation for further reactions . CAS 1159976-35-8’s aromatic amine enables π-π stacking in drug-receptor binding, whereas the target’s cyclopropane restricts conformational flexibility .

Stereochemical Considerations :

  • CAS 864754-29-0 ’s (S,S)-configuration highlights the importance of chirality in drug design, whereas the target compound’s stereochemistry is undefined in available data .

Stability and Reactivity :

  • All tert-butyl esters exhibit acid-lability but differ in thermal stability. For example, CAS 877399-51-4 ’s halogenated aryl group may reduce oxidative stability compared to the target compound’s aliphatic substituents .
  • shows tert-butyl esters in polymers degrade via thermal cleavage (~116–125 kJ/mol activation energy), suggesting similar stability for the target compound under high temperatures .

Biological Relevance: The target compound’s amino-acetyl group mirrors tracers like AV02053 (), which target fibroblast activation proteins in tumor imaging. Its cyclopropane may mimic peptide bonds, enhancing tumor specificity .

Preparation Methods

Reaction Conditions

  • Starting material : Piperidine or its 3-substituted derivative.

  • Reagents : Tert-butyl dicarbonate (BOC anhydride) in the presence of a base (e.g., sodium hydroxide or triethylamine).

  • Solvent : Ethanol, dichloromethane, or tetrahydrofuran (THF).

  • Temperature : 0–50°C, with optimal yields observed at 25°C.

Example Protocol :

  • Dissolve 3-hydroxypiperidine (1.0 equiv) in anhydrous THF.

  • Add BOC anhydride (1.2 equiv) and triethylamine (1.5 equiv) dropwise at 0°C.

  • Stir for 12 hours at room temperature.

  • Extract with ethyl acetate, dry over sodium sulfate, and concentrate to obtain the BOC-protected intermediate.

Yield : 92–95%.

The introduction of the cyclopropyl-amino-methyl group at the 3-position of the piperidine ring involves reductive amination or nucleophilic substitution.

Reductive Amination Route

  • Substrate : 3-Formylpiperidine-1-carboxylic acid tert-butyl ester.

  • Amine component : Cyclopropylamine.

  • Reducing agent : Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB).

  • Solvent : Dichloroethane or methanol.

  • Temperature : 25–40°C.

Example Protocol :

  • React 3-formyl-BOC-piperidine (1.0 equiv) with cyclopropylamine (1.5 equiv) in methanol.

  • Add STAB (1.2 equiv) and stir for 24 hours at 25°C.

  • Quench with saturated NaHCO3, extract with dichloromethane, and purify via column chromatography.

Yield : 78–85%.

Nucleophilic Substitution Route

  • Substrate : 3-(Bromomethyl)-piperidine-1-carboxylic acid tert-butyl ester.

  • Amine component : Cyclopropylamine.

  • Base : Potassium carbonate or DIEA.

  • Solvent : Acetonitrile or DMF.

  • Temperature : 60–80°C.

Example Protocol :

  • Combine 3-(bromomethyl)-BOC-piperidine (1.0 equiv) with cyclopropylamine (2.0 equiv) and K2CO3 (3.0 equiv) in acetonitrile.

  • Reflux for 12 hours.

  • Filter, concentrate, and purify via recrystallization.

Yield : 70–75%.

Amide Bond Formation with 2-Amino-acetyl Group

The final step involves coupling the 2-amino-acetyl moiety to the cyclopropylamino-methyl substituent. This is typically achieved using carbodiimide-based coupling agents.

Carbodiimide-Mediated Coupling

  • Carboxylic acid : 2-((tert-butoxycarbonyl)amino)acetic acid.

  • Coupling agents : HATU, EDCl, or DCC.

  • Base : N,N-Diisopropylethylamine (DIEA).

  • Solvent : DMF or dichloromethane.

  • Temperature : 0–25°C.

Example Protocol :

  • Activate 2-((BOC-amino)acetic acid (1.2 equiv) with HATU (1.2 equiv) and DIEA (3.0 equiv) in DMF.

  • Add the cyclopropylamino-methyl-BOC-piperidine (1.0 equiv) and stir for 6 hours.

  • Deprotect the BOC group using TFA (if required) and neutralize with NaHCO3.

Yield : 80–88%.

Purification and Characterization

Chromatographic Purification

  • Stationary phase : Silica gel (60–120 mesh).

  • Mobile phase : Hexane/ethyl acetate (3:1 to 1:2) or dichloromethane/methanol (95:5).

Analytical Validation

  • HPLC : Purity >98% (C18 column, 0.1% TFA in water/acetonitrile gradient).

  • NMR : Key signals include δ 1.44 (s, 9H, BOC), δ 2.80–3.20 (m, piperidine protons), δ 4.10 (s, NHCO).

Optimization Challenges and Solutions

Challenge Solution Source
Low yield in reductive aminationUse STAB instead of NaBH3CN; optimize pH to 6–7
Epimerization during couplingEmploy low-temperature (0°C) reactions
BOC group instabilityAvoid strong acids/bases; use mild deprotection

Q & A

Q. What are the key synthetic pathways for synthesizing 3-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester?

  • Methodological Answer : The synthesis typically involves tert-butyl carbamate protection of the piperidine nitrogen, followed by cyclopropane ring introduction via nucleophilic substitution or reductive amination. For example, tert-butyl ester formation (e.g., using Boc anhydride) is critical for nitrogen protection . Cyclopropane derivatives are often synthesized using cyclopropylamine intermediates coupled with acetylated amino groups under mild acidic conditions . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended to isolate the product.

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is crucial for confirming the stereochemistry of the piperidine and cyclopropane moieties. High-resolution mass spectrometry (HRMS) validates molecular weight and purity. Additionally, HPLC with UV detection (C18 column, acetonitrile/water mobile phase) ensures >95% purity, as noted in analogous tert-butyl piperidine derivatives .

Q. What safety precautions are required when handling this compound?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for analogous tert-butyl piperidine esters, which highlight respiratory protection (N95 masks), glove compatibility (nitrile), and emergency eye wash stations. Immediate consultation with a physician is advised upon exposure, as per general guidelines for carbamate derivatives . Advanced lab courses (e.g., CHEM 4206) emphasize rigorous fume hood usage and waste disposal protocols for reactive intermediates .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance, ICReDD’s approach combines DFT with machine learning to identify optimal solvents and catalysts, as demonstrated in tert-butyl ester syntheses . Reaction path searches can prioritize low-energy intermediates, minimizing side reactions (e.g., Boc deprotection under acidic conditions) .

Q. How do solvent polarity and temperature affect the yield of cyclopropane ring formation?

  • Methodological Answer : Systematic Design of Experiments (DoE) is critical. For example, a central composite design (CCD) can test variables like solvent (DMF vs. THF), temperature (0°C to 40°C), and reaction time. A study on similar tert-butyl piperidines found that polar aprotic solvents (e.g., DMF) at 25°C maximize cyclopropane ring stability, while higher temperatures promote decomposition .

Q. How to resolve contradictions in reported synthetic yields for analogous compounds?

  • Methodological Answer : Analyze batch-specific variables (e.g., reagent purity, moisture content) using statistical tools like ANOVA. For example, discrepancies in tert-butyl ester yields (e.g., 60% vs. 85%) were traced to hygroscopic intermediates; rigorous drying of starting materials (molecular sieves, argon atmosphere) improved reproducibility . Cross-validate findings with independent labs using shared protocols.

Q. What strategies mitigate hygroscopicity-induced degradation during storage?

  • Methodological Answer : Store the compound under inert gas (argon) with desiccants (silica gel). For hygroscopic analogs like 3,3-difluoro-5-hydroxymethyl-piperidine-1-carboxylate, lyophilization and low-temperature storage (-20°C) in amber vials reduce hydrolysis . Periodic Karl Fischer titration monitors moisture content in bulk samples.

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